Butane, 1,1,1,2,3,4-hexafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane, 1,1,1,2,3,4-hexafluoro- is a fluorinated hydrocarbon with the molecular formula C4H2F6. This compound is part of a class of chemicals known for their high stability and unique chemical properties due to the presence of multiple fluorine atoms. Fluorinated hydrocarbons are often used in various industrial applications due to their inertness and resistance to degradation.
Preparation Methods
The synthesis of Butane, 1,1,1,2,3,4-hexafluoro- can be achieved through several methods. One common approach involves the reaction of butane with fluorinating agents under controlled conditions. Industrial production often utilizes halogen exchange reactions where chlorine atoms in chlorinated butanes are replaced with fluorine atoms using reagents like hydrogen fluoride or antimony trifluoride. The reaction conditions typically require elevated temperatures and pressures to facilitate the exchange process .
Chemical Reactions Analysis
Butane, 1,1,1,2,3,4-hexafluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorinated alcohols or acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert Butane, 1,1,1,2,3,4-hexafluoro- to less fluorinated hydrocarbons.
Substitution: Halogen exchange reactions are common, where fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents and catalysts
Scientific Research Applications
Butane, 1,1,1,2,3,4-hexafluoro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Fluorinated hydrocarbons are studied for their potential use in biological systems due to their stability and inertness.
Medicine: Research is ongoing into the use of fluorinated compounds in pharmaceuticals, where they can enhance the stability and bioavailability of drugs.
Industry: This compound is used in the production of specialty chemicals, refrigerants, and as a solvent in various industrial processes .
Mechanism of Action
The mechanism by which Butane, 1,1,1,2,3,4-hexafluoro- exerts its effects is primarily through its chemical stability and resistance to degradation. The presence of multiple fluorine atoms creates a strong electron-withdrawing effect, which stabilizes the molecule and makes it less reactive. This stability is beneficial in applications where inertness is required, such as in refrigerants and solvents .
Comparison with Similar Compounds
Butane, 1,1,1,2,3,4-hexafluoro- can be compared with other fluorinated hydrocarbons such as:
Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro-: This compound has both chlorine and fluorine atoms, making it more reactive than Butane, 1,1,1,2,3,4-hexafluoro-.
Hexafluoro-2-butene: An unsaturated fluorinated hydrocarbon with different industrial applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol used as a solvent and reagent in various chemical processes .
These comparisons highlight the unique stability and inertness of Butane, 1,1,1,2,3,4-hexafluoro- due to its fully fluorinated structure.
Properties
CAS No. |
119450-67-8 |
---|---|
Molecular Formula |
C4H4F6 |
Molecular Weight |
166.06 g/mol |
IUPAC Name |
1,1,1,2,3,4-hexafluorobutane |
InChI |
InChI=1S/C4H4F6/c5-1-2(6)3(7)4(8,9)10/h2-3H,1H2 |
InChI Key |
MJFRVMWNYWODSC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.